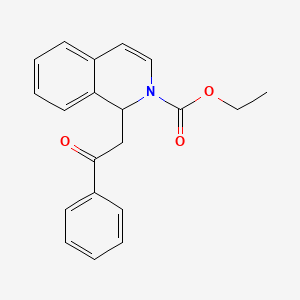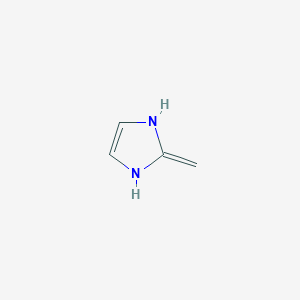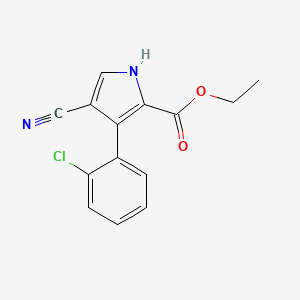![molecular formula C14H18N2O4 B14419219 1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine CAS No. 80645-16-5](/img/structure/B14419219.png)
1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine is an organic compound that features a piperidine ring attached to a benzodioxole moiety with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine typically involves the reaction of 6-nitro-1,3-benzodioxole with piperidine under specific conditions. The process may include:
Step 1: Nitration of 1,3-benzodioxole to introduce the nitro group.
Step 2: Alkylation of the nitrated benzodioxole with an appropriate alkylating agent to form the ethyl derivative.
Step 3: Reaction of the ethyl derivative with piperidine to form the final compound.
Industrial Production Methods: Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzodioxole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Reduction: Conversion to the corresponding amine.
Substitution: Formation of various substituted benzodioxole derivatives.
Scientific Research Applications
1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole moiety may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors.
Comparison with Similar Compounds
- 2-(1,3-Benzodioxol-5-yl)ethanamine
- 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol
Comparison: 1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine is unique due to its combination of a piperidine ring and a nitro-substituted benzodioxole moiety. This structural arrangement imparts distinct chemical and biological properties compared to similar compounds, making it a valuable subject of study in various research fields.
Properties
CAS No. |
80645-16-5 |
|---|---|
Molecular Formula |
C14H18N2O4 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
1-[2-(6-nitro-1,3-benzodioxol-5-yl)ethyl]piperidine |
InChI |
InChI=1S/C14H18N2O4/c17-16(18)12-9-14-13(19-10-20-14)8-11(12)4-7-15-5-2-1-3-6-15/h8-9H,1-7,10H2 |
InChI Key |
QGLXSDNHBRQLOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl (1-{[N-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)alanyl]amino}ethyl)phosphonate](/img/structure/B14419141.png)
![4-[3-(Dimethylamino)propoxy]phenol](/img/structure/B14419154.png)
![{2-Carbamoyl-2-[(3,4-dichlorophenyl)methyl]hydrazinylidene}acetic acid](/img/structure/B14419158.png)




![(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide](/img/structure/B14419178.png)





